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Executive Summary
The ENL protein, particularly its YEATS domain, has emerged as a critical dependency for the

proliferation and maintenance of specific subtypes of acute leukemia, most notably those with

MLL-rearrangements (MLL-r) and NPM1 mutations. The ENL YEATS domain functions as an

epigenetic "reader" of histone lysine acetylation, tethering the super elongation complex (SEC)

to chromatin and driving the expression of key oncogenes like MYC and HOXA9. Small-

molecule inhibitors targeting this domain have demonstrated potent anti-leukemic activity by

displacing ENL from chromatin, suppressing oncogenic transcription, and inducing cancer cell

differentiation. This guide provides an in-depth overview of the function of ENL YEATS domain

inhibitors, quantitative data on their efficacy, detailed experimental protocols for their

characterization, and visualizations of the underlying molecular mechanisms.

The Role of ENL in Leukemia Pathogenesis
Eleven-nineteen leukemia (ENL) is a scaffold protein and a core component of the Super

Elongation Complex (SEC), which plays a crucial role in regulating the processivity of RNA

Polymerase II (Pol II).[1][2][3] The N-terminal YEATS domain of ENL is a specialized reader

module that recognizes and binds to acetylated lysine residues on histone tails, particularly

H3K9ac and H3K27ac.[4][5] This interaction anchors the SEC to active gene promoters and

enhancers.
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In acute myeloid leukemia (AML), particularly subtypes driven by MLL-rearrangements, wild-

type ENL is co-opted to maintain a pathogenic transcriptional program.[5][6] By recruiting the

SEC—which includes the p-TEFb kinase (CDK9/CyclinT1)—to the promoters of critical

leukemia driver genes, ENL facilitates Pol II phosphorylation and its release from promoter-

proximal pausing, leading to robust transcriptional elongation.[3][7] This results in the

overexpression of proto-oncogenes such as MYC, MYB, and HOXA cluster genes, which are

essential for leukemic cell survival and proliferation.[7][8][9][10] Genetic studies using CRISPR-

Cas9 have confirmed that ENL, and specifically its YEATS domain's reader function, is

indispensable for the growth of these leukemia cells.[5][7][8][11]

Mechanism of Action of ENL YEATS Domain
Inhibitors
ENL YEATS domain inhibitors are small molecules designed to fit into the acetyl-lysine binding

pocket of the YEATS domain. By competitively occupying this pocket, they prevent ENL from

recognizing and binding to acetylated histones on chromatin.[12] This direct, chromatin-

competitive antagonism leads to the displacement of ENL and the associated SEC from the

promoters and enhancers of its target genes.[7][12]

The consequences of this displacement are rapid and significant:

Suppression of Transcriptional Elongation: Without the SEC, Pol II is not efficiently released

into productive elongation, leading to a sharp decrease in the transcription of ENL target

genes.[5][12]

Downregulation of Oncogenic Programs: The expression of key leukemia drivers, including

MYC, HOXA9, HOXA10, and MYB, is selectively suppressed.[7][8][9]

Induction of Differentiation: The blockade of the leukemogenic program allows for the

induction of myeloid differentiation, a therapeutic goal in AML.[5]

Inhibition of Proliferation and G1 Arrest: The loss of critical survival signals leads to a potent,

on-target inhibition of leukemia cell growth, often accompanied by cell cycle arrest at the G1

phase.[7][8]
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This mechanism of action has been validated through genetic and pharmacological means,

establishing the ENL YEATS domain as a highly promising therapeutic target in oncology.[7][8]

[12]

Signaling and Mechanistic Pathways
The central function of ENL is to link histone acetylation marks to the transcriptional elongation

machinery. Inhibition of the YEATS domain directly disrupts this linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

2. The super elongation complex (SEC) and MLL in development and disease - PMC
[pmc.ncbi.nlm.nih.gov]

3. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene
Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]

4. ELL | Cancer Genetics Web [cancer-genetics.org]

5. ENL links histone acetylation to oncogenic gene expression in AML - PMC
[pmc.ncbi.nlm.nih.gov]

6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies:
Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. biorxiv.org [biorxiv.org]

11. aacrjournals.org [aacrjournals.org]

12. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute
Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The ENL YEATS Domain: A Pivotal Therapeutic Target
in Acute Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406110#enl-yeats-domain-inhibitor-function-in-
leukemia]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12406110?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3434493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3434493/
https://www.cancer-genetics.org/ELL.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5372383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5372383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017412/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.researchgate.net/publication/351900225_Chemical_Inhibition_of_ENLAF9_YEATS_Domains_in_Acute_Leukemia
https://www.biorxiv.org/content/10.1101/2020.12.01.406694.full
https://aacrjournals.org/cancerdiscovery/article/12/11/2684/710006/Small-Molecule-Inhibition-of-the-Acyl-Lysine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9627135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9627135/
https://www.benchchem.com/product/b12406110#enl-yeats-domain-inhibitor-function-in-leukemia
https://www.benchchem.com/product/b12406110#enl-yeats-domain-inhibitor-function-in-leukemia
https://www.benchchem.com/product/b12406110#enl-yeats-domain-inhibitor-function-in-leukemia
https://www.benchchem.com/product/b12406110#enl-yeats-domain-inhibitor-function-in-leukemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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